methyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate
Description
Methyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a heterocyclic compound featuring a pyrazole core substituted with a furan ring, linked via an ethylcarbamoyl bridge to a methyl benzoate ester. The pyrazole moiety is known for its role in medicinal chemistry, often contributing to bioactivity, while the furan group may enhance solubility or modulate electronic properties . The benzoate ester serves as a common pharmacophore in prodrug design, enabling controlled release of active metabolites .
Properties
IUPAC Name |
methyl 4-[2-[4-(furan-2-yl)pyrazol-1-yl]ethylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-24-18(23)14-6-4-13(5-7-14)17(22)19-8-9-21-12-15(11-20-21)16-3-2-10-25-16/h2-7,10-12H,8-9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHDMGSQUUEJNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, where a furan boronic acid or ester reacts with a halogenated pyrazole derivative in the presence of a palladium catalyst.
Esterification: Finally, the benzoate ester is formed by esterifying the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Methyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate exerts its effects depends on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. The furan and pyrazole rings may interact with hydrophobic pockets, while the carbamoyl and ester groups could form hydrogen bonds with amino acid residues in the target protein.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Structurally Related Compounds
Key Observations:
Structural Diversity and Bioactivity :
- The target compound’s pyrazole-furan hybrid distinguishes it from benzimidazole-based analogs (e.g., ), which may exhibit different electronic profiles due to the furan’s oxygen atom versus benzimidazole’s nitrogen-rich system.
- Chlorobenzoyl-substituted pyrazoles (e.g., ) demonstrate explicit antibacterial activity, suggesting that substituting the furan ring with electron-withdrawing groups (e.g., Cl) could enhance antimicrobial potency.
Synthesis Complexity: The target compound likely requires coupling reactions similar to those in , where carbamoyl or amide linkages are formed under basic conditions. However, direct evidence for its synthesis is absent in the provided data. Thiazole-pyranone hybrids () employ multi-component reactions, highlighting the versatility of pyrazole intermediates in constructing complex heterocycles.
Physicochemical Properties :
- Melting points for related compounds range from 97–99°C () to 156–158°C (), suggesting that the target compound’s solubility and crystallinity may depend on substituent bulkiness.
- IR spectra (e.g., ) indicate strong absorption bands for carbonyl (1721 cm⁻¹) and hydroxyl (3406 cm⁻¹) groups, which are critical for characterizing the target’s ester and carbamoyl functionalities.
Crystallographic Data :
- While the target compound’s crystal structure is unreported, SHELX-based refinement methods () are widely used for analogous pyrazole derivatives, such as chlorobenzoyl-substituted systems ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
